![molecular formula C23H19ClN2O2S B2764756 N-benzyl-6-chloro-3-tosylquinolin-4-amine CAS No. 895641-78-8](/img/structure/B2764756.png)
N-benzyl-6-chloro-3-tosylquinolin-4-amine
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Overview
Description
“N-benzyl-6-chloro-3-tosylquinolin-4-amine” is a complex organic compound that likely belongs to the class of quinoline derivatives . Quinoline derivatives have been used since ancient times due to their distinctive properties associated with bioassays and their interaction with cells . They are designed and synthesized by chemists through new strategies on par with the reported methods .
Synthesis Analysis
The synthesis of such complex molecules often involves a series of reactions. For instance, the synthesis of quinoline derivatives often involves the coupling of heteroaromatic tosylates and phosphates with alkyl Grignard reagents . Additionally, the synthesis of benzyl-protected amines, which could be a part of the target molecule, involves reactions such as dehydrative amination of alcohols .Molecular Structure Analysis
The molecular structure of a compound like “N-benzyl-6-chloro-3-tosylquinolin-4-amine” can be determined using various methods. These include spectroscopic techniques such as NMR, IR, and mass spectrometry . Tools like MolView and ChemSpider can also be used to visualize the molecular structure.Chemical Reactions Analysis
The chemical reactions involving “N-benzyl-6-chloro-3-tosylquinolin-4-amine” would depend on its functional groups and the conditions under which the reactions are carried out. For instance, quinoline derivatives can undergo a variety of reactions, including oxidative dehydrogenation . Benzyl-protected amines can undergo reactions such as deprotection and conversion to other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-benzyl-6-chloro-3-tosylquinolin-4-amine” would depend on its molecular structure. These properties can be influenced by factors such as the size of the molecule, its shape, and the types and arrangement of its functional groups .Scientific Research Applications
Anticancer Properties
N-benzyl-6-chloro-3-tosylquinolin-4-amine has garnered attention for its potential as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth and metastasis. The compound’s unique structure may interfere with cancer cell signaling pathways, making it a promising candidate for further study in oncology .
Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. N-benzyl-6-chloro-3-tosylquinolin-4-amine exhibits antioxidant properties, which could contribute to its therapeutic applications in conditions related to oxidative damage .
Anti-Inflammatory Effects
Inflammation is at the root of many diseases. This compound has shown anti-inflammatory activity, potentially modulating inflammatory pathways and providing a basis for drug development in inflammatory disorders .
Antimalarial Potential
Malaria remains a global health concern. Some studies suggest that N-benzyl-6-chloro-3-tosylquinolin-4-amine may have antimalarial properties. Investigating its mechanism of action and efficacy against Plasmodium parasites is essential .
Anti-SARS-CoV-2 Activity
The ongoing COVID-19 pandemic has spurred research into potential antiviral agents. Preliminary studies indicate that this compound might exhibit anti-SARS-CoV-2 activity. Further investigations are needed to validate its effectiveness .
Antituberculosis Applications
Tuberculosis remains a major global health challenge. N-benzyl-6-chloro-3-tosylquinolin-4-amine has been explored as a potential antitubercular agent. Understanding its mode of action and optimizing its efficacy could lead to novel treatments .
Cardiovascular Implications
Quinoline derivatives often interact with cardiovascular systems. While more research is needed, this compound’s effects on blood vessels, heart function, and related pathways warrant exploration .
Other Pharmacological Activities
Beyond the mentioned applications, N-benzyl-6-chloro-3-tosylquinolin-4-amine may have additional pharmacological activities, such as antimicrobial, anticonvulsant, and antibacterial effects. These areas merit further investigation .
Remember, scientific research is an ongoing journey, and this compound’s potential applications continue to unfold. Researchers worldwide are working tirelessly to unlock its secrets and harness its benefits for human health and well-being.
Shehab, W. S., Amer, M. M. K., Elsayed, D. A., Yadav, K. K., & Abdellattif, M. H. (2023). Current progress toward synthetic routes and medicinal significance of quinoline. Medicinal Chemistry Research, 32(9), 2443–2457. Link
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-benzyl-6-chloro-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-16-7-10-19(11-8-16)29(27,28)22-15-25-21-12-9-18(24)13-20(21)23(22)26-14-17-5-3-2-4-6-17/h2-13,15H,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQUEEJGOROKDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-chloro-3-tosylquinolin-4-amine |
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